molecular formula C12H11FN2O B10909239 3-Fluoro-4-(pyridin-3-ylmethoxy)aniline

3-Fluoro-4-(pyridin-3-ylmethoxy)aniline

Cat. No.: B10909239
M. Wt: 218.23 g/mol
InChI Key: SXTMWJNDIQFLCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(pyridin-3-ylmethoxy)aniline is an organic compound with the molecular formula C12H11FN2O. It is a fluorinated aniline derivative, characterized by the presence of a pyridine ring attached to the aniline core through a methoxy linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(pyridin-3-ylmethoxy)aniline typically involves the reaction of 3-fluoroaniline with 3-pyridinemethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(pyridin-3-ylmethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-Fluoro-4-(pyridin-3-ylmethoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(pyridin-3-ylmethoxy)aniline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the fluorine atom enhances its binding affinity and selectivity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(pyridin-3-ylmethoxy)aniline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological systems compared to its analogs .

Properties

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

3-fluoro-4-(pyridin-3-ylmethoxy)aniline

InChI

InChI=1S/C12H11FN2O/c13-11-6-10(14)3-4-12(11)16-8-9-2-1-5-15-7-9/h1-7H,8,14H2

InChI Key

SXTMWJNDIQFLCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)COC2=C(C=C(C=C2)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.